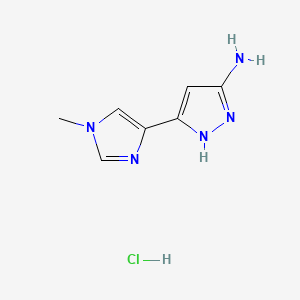
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is an organic compound with a complex structure that includes an acetamido group, a fluoro substituent, and a butanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-4-fluoro-5-methylbenzoic acid to form 2-acetamido-4-fluoro-5-methylbenzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The butanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The acetamido group and fluoro substituent influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic Acid: Similar structure but lacks the reactive butanoyl chloride group.
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate: An ester derivative with different reactivity and applications.
Uniqueness
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of the butanoyl chloride group makes it particularly useful in nucleophilic substitution reactions, setting it apart from its similar compounds .
Propiedades
Fórmula molecular |
C13H15ClFNO2 |
|---|---|
Peso molecular |
271.71 g/mol |
Nombre IUPAC |
4-(2-acetamido-4-fluoro-5-methylphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H15ClFNO2/c1-8-6-10(4-3-5-13(14)18)12(7-11(8)15)16-9(2)17/h6-7H,3-5H2,1-2H3,(H,16,17) |
Clave InChI |
UFQLFHFVUWSXMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


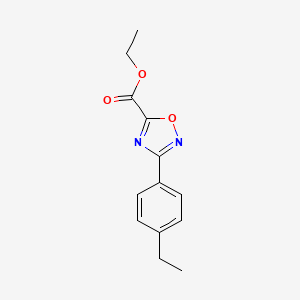


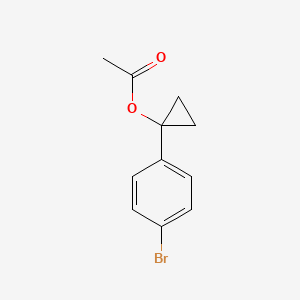
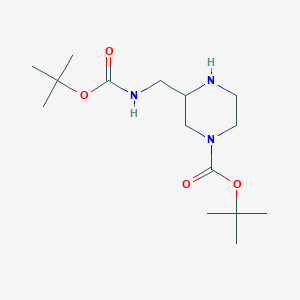
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)


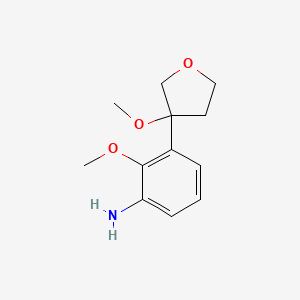
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
